molecular formula C24H16Br2N2O4 B11552884 Bis(4-bromophenyl) naphthalene-1,5-diylbiscarbamate

Bis(4-bromophenyl) naphthalene-1,5-diylbiscarbamate

Cat. No.: B11552884
M. Wt: 556.2 g/mol
InChI Key: AEGAWPMUJAKJQA-UHFFFAOYSA-N
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Description

4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE is an organic compound characterized by its complex structure, which includes bromophenyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE is unique due to its specific combination of bromophenyl, naphthyl, and carbamate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H16Br2N2O4

Molecular Weight

556.2 g/mol

IUPAC Name

(4-bromophenyl) N-[5-[(4-bromophenoxy)carbonylamino]naphthalen-1-yl]carbamate

InChI

InChI=1S/C24H16Br2N2O4/c25-15-7-11-17(12-8-15)31-23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)32-18-13-9-16(26)10-14-18/h1-14H,(H,27,29)(H,28,30)

InChI Key

AEGAWPMUJAKJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)OC3=CC=C(C=C3)Br)C(=C1)NC(=O)OC4=CC=C(C=C4)Br

Origin of Product

United States

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